Methyl[(piperidin-4-yl)methyl](prop-2-en-1-yl)amine dihydrochloride
Description
Methyl(piperidin-4-yl)methylamine dihydrochloride is a secondary amine salt featuring a piperidine ring substituted at the 4-position with a methylaminomethyl group and a prop-2-en-1-yl (allyl) moiety. The dihydrochloride form enhances its aqueous solubility, making it suitable for pharmaceutical and chemical research applications.
Properties
Molecular Formula |
C10H22Cl2N2 |
|---|---|
Molecular Weight |
241.20 g/mol |
IUPAC Name |
N-methyl-N-(piperidin-4-ylmethyl)prop-2-en-1-amine;dihydrochloride |
InChI |
InChI=1S/C10H20N2.2ClH/c1-3-8-12(2)9-10-4-6-11-7-5-10;;/h3,10-11H,1,4-9H2,2H3;2*1H |
InChI Key |
YQBNYVASFWAVNM-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC=C)CC1CCNCC1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(piperidin-4-yl)methylamine dihydrochloride typically involves the reaction of piperidine derivatives with appropriate alkylating agents. One common method involves the alkylation of piperidine with an allyl halide in the presence of a base, followed by the introduction of a methyl group through reductive amination. The final product is then converted to its dihydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for high yield and purity. These processes often include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl(piperidin-4-yl)methylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
Methyl(piperidin-4-yl)methylamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl(piperidin-4-yl)methylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of Methyl(piperidin-4-yl)methylamine dihydrochloride with structurally related dihydrochloride salts:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Hydrogen Bond Donors/Acceptors | Topological Polar Surface Area (Ų) | Key Structural Features |
|---|---|---|---|---|---|---|
| Methyl(piperidin-4-yl)methylamine dihydrochloride | Not provided | C10H20Cl2N2 | 247.19 (estimated) | 3 donors / 2 acceptors | ~24.9 (estimated) | Piperidine core, allyl group, methylaminomethyl substitution |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (PK00698E-1) | 1286265-79-9 | C12H17N3O·2HCl | 292.2 | 4 donors / 4 acceptors | 72.7 | Piperidine-pyridine hybrid, ketone linkage, aminated side chain |
| (Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine dihydrochloride | 878775-54-3 | C9H14Cl2N2 | 233.13 | 3 donors / 2 acceptors | 24.9 | Allyl group, pyridinylmethyl substitution, no piperidine ring |
| (5-Methoxypyridin-3-yl)methylamine dihydrochloride | Not provided | C8H13Cl2N2O | 232.11 | 3 donors / 3 acceptors | 38.5 | Methoxy-pyridine substitution, methyl group instead of allyl |
| 1-[1-(Pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride | 1803607-78-4 | C12H21Cl2N3 | 278.22 | 4 donors / 3 acceptors | 32.4 | Piperidine core, pyridinylethyl substituent, ethyl linker |
Key Observations
Core Structure Variations: The target compound’s piperidine core distinguishes it from pyridine-based analogs (e.g., (Prop-2-en-1-yl)(pyridin-4-ylmethyl)amine dihydrochloride), which lack the six-membered saturated ring. Piperidine derivatives generally exhibit enhanced conformational flexibility and basicity compared to aromatic pyridine analogs .
Hydrogen Bonding and Solubility :
- The dihydrochloride salt form increases water solubility across all compounds. However, polar surface area (PSA) varies significantly: pyridine-containing analogs (e.g., PK00698E-1) exhibit higher PSA due to additional hydrogen-bonding groups (e.g., ketone, pyridine N), favoring solubility in polar solvents .
Synthetic Utility :
- Allyl-substituted amines are valuable intermediates in medicinal chemistry for cyclopropanation or cross-coupling reactions. In contrast, methoxy-pyridine derivatives (e.g., (5-Methoxypyridin-3-yl)methylamine dihydrochloride) may serve as bioisosteres for optimizing pharmacokinetic profiles .
Pharmacological Potential
- Piperidine derivatives are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier. The allyl group in the target compound may modulate receptor binding kinetics, as seen in analogs like 1-[1-(pyridin-2-yl)ethyl]piperidin-4-amine dihydrochloride, which has been explored for neuropharmacological applications .
- Pyridine-containing analogs (e.g., PK00698E-1) are often used in kinase inhibitor development, leveraging their planar aromatic systems for π-π stacking interactions .
Stability and Reactivity
- Allyl-substituted amines are prone to oxidation and polymerization under acidic or oxidative conditions, necessitating careful storage (e.g., inert atmosphere, low temperatures). In contrast, methyl- or methoxy-substituted derivatives exhibit greater stability .
Biological Activity
Methyl(piperidin-4-yl)methylamine dihydrochloride, with the CAS number 2639448-78-3, is a compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound through various studies, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.
- Molecular Formula : C10H21ClN2
- Molecular Weight : 204.74 g/mol
- Physical Form : Powder
- Purity : 95%
The compound's biological activity is primarily attributed to its structural components, which include a piperidine ring and an allyl amine moiety. These features contribute to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
2. Pharmacological Effects
Research indicates that methyl(piperidin-4-yl)methylamine dihydrochloride exhibits several pharmacological effects:
- Anticonvulsant Activity : Preliminary studies suggest that this compound may possess anticonvulsant properties, potentially through modulation of GABAergic transmission or inhibition of excitatory neurotransmitter release .
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in vitro, likely due to its ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
3. Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of methyl(piperidin-4-yl)methylamine dihydrochloride:
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the piperidine and allyl groups can significantly influence the biological activity of related compounds. For instance:
- Substituents on the piperidine ring can enhance receptor binding affinity.
- The presence of double bonds in the allyl group appears crucial for maintaining activity against certain biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
